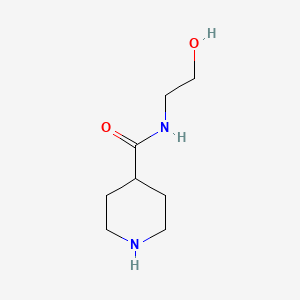
N-(2-Hydroxyethyl)piperidine-4-carboxamide
Cat. No. B2731682
Key on ui cas rn:
30672-46-9
M. Wt: 172.228
InChI Key: SGUNZEMSKPUFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04243666
Procedure details


1-Benzyloxycarbonyl-4-[N-(2-hydroxyethyl)carbamoyl]piperidine [6.24 g, m.p. 107°-108°, Found: C, 62.8; H, 7.2; N, 9.0; Calculated: C, 62.7; H, 7.2; N, 9.1; prepared similarly to Preparation C but starting from 1-benzyloxycarbonylpiperidine-4-carboxylic acid chloride and 2-hydroxyethylamine] was hydrogenated as in Preparation G to give 4-[N-(2-hydroxyethyl)carbamoyl]piperidine. The i.r. and n.m.r. spectra were consistent with this structure and the product was used in Example 6 without further purification.
Name
1-Benzyloxycarbonyl-4-[N-(2-hydroxyethyl)carbamoyl]piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17](=[O:22])[NH:18][CH2:19][CH2:20][OH:21])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.C(OC(N1CCC(C(Cl)=O)CC1)=O)C1C=CC=CC=1.OCCN>>[OH:21][CH2:20][CH2:19][NH:18][C:17]([CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)=[O:22]
|
Inputs


Step One
|
Name
|
1-Benzyloxycarbonyl-4-[N-(2-hydroxyethyl)carbamoyl]piperidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(NCCO)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared similarly to Preparation C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated as in Preparation G
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCNC(=O)C1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
